Trt-D-Dap(Fmoc)-OH

Descripción

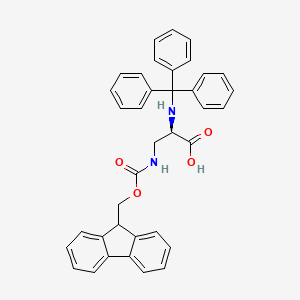

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDPKNWTNWZJPY-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trt D Dap Fmoc Oh and Analogous Diaminopropionic Acid Derivatives

Preparative Routes to Nα-Trityl-Nβ-Fmoc-D-2,3-Diaminopropionic Acid

The synthesis of Nα,Nβ-diprotected 2,3-diaminopropionic acid derivatives is crucial for their use in solid-phase peptide synthesis (SPPS). sci-hub.st One common precursor for these derivatives is aspartic acid, which can be converted through a Curtius rearrangement to establish the β-nitrogen. sci-hub.storganic-chemistry.org For the D-enantiomer, synthetic routes often start from commercially available and relatively inexpensive precursors like D-serine. mdpi.com A general strategy involves the conversion of the amino acid into a suitable intermediate, such as an aziridine (B145994) or a β-substituted alanine, followed by the introduction of the second amino group and subsequent differential protection. tudublin.ieresearchgate.net

In a specific approach detailed for the L-enantiomer, which can be adapted for the D-form, a dipeptidyl linker, Trt-L-Dap(Fmoc)-OH, was synthesized for use in an intramolecular click chemistry-based handle strategy. rsc.org This synthesis involved coupling Trt-L-Dap(Fmoc)-OH to a resin-bound amino acid, demonstrating a practical application of the pre-formed, differentially protected Dap derivative. rsc.org The synthesis of the title compound, Trt-D-Dap(Fmoc)-OH, follows similar principles of sequential protection and functional group manipulation to achieve the desired orthogonally protected structure.

Strategies for the Differential Protection of Diaminopropionic Acid Stereoisomers

A key strategy involves the synthesis of orthogonally protected α,β-diaminopropionic acids from L-serine esters. tudublin.ie For instance, the Mitsunobu reaction of N-trityl L-serine esters with N-substituted sulfonamides can yield orthogonally protected Dap derivatives. tudublin.ie Another versatile method is the ring-opening of N-protected aziridine-2-carboxylates. tudublin.ieresearchgate.net For example, nucleophilic attack of an amine on an N-tosyl aziridine-2-carboxylate (B8329488) intermediate leads to the formation of the corresponding Nβ-substituted Dap derivative. researchgate.net

The stereochemistry of the final product is a critical consideration. Studies on radiolabeled PSMA inhibitors have shown that the stereoconfiguration of the Dap branching unit (D-Dap vs. L-Dap) significantly influences the pharmacokinetic properties of the final molecule, highlighting the importance of stereochemically pure starting materials. researchgate.net Synthetic routes often begin with enantiomerically pure precursors like D-serine or Nα-Boc-Asp(OBn)-OH to ensure the chirality is maintained throughout the synthesis. sci-hub.storganic-chemistry.orgmdpi.com

Orthogonal Protecting Group Considerations for Diaminopropionic Acid Derivatives in Synthetic Research

Orthogonality in protecting groups is a cornerstone of modern peptide synthesis. iris-biotech.de It allows for the selective removal of one group under specific conditions while others remain intact, enabling the synthesis of branched or cyclic peptides and the site-specific modification of side chains. iris-biotech.desigmaaldrich.com For diaminopropionic acid, a typical orthogonal scheme involves a base-labile group, an acid-labile group, and potentially a third group removable by other means, such as hydrogenolysis or metal catalysis. iris-biotech.dechemical-suppliers.eu

Nβ-Fluorenylmethoxycarbonyl (Fmoc) Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used base-labile protecting group for α-amino functions in SPPS. researchgate.net Its removal is typically achieved using a solution of piperidine (B6355638) in DMF. biotage.com In the context of this compound, the Fmoc group protects the β-amino group. naturalproducts.net This placement allows for the Nα-Trt group to be removed under mild acidic conditions, leaving the Nβ-Fmoc group intact for subsequent peptide chain elongation from the α-amino group. Conversely, if the Fmoc group were on the α-amino group, its removal would expose the α-amine for peptide coupling, while the β-amino group remains protected. The Fmoc group's stability to the acidic conditions used to cleave Trt or Boc groups makes it an essential component of many orthogonal protection schemes. iris-biotech.decymitquimica.com

Nα-Trityl (Trt) Protection

The trityl (Trt) group is a bulky, acid-labile protecting group. csic.es It is highly sensitive to acid and can be removed under very mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with acetic acid. csic.esug.edu.pl This high acid lability makes it "hyper-orthogonal" to the t-butyl (tBu) group, which requires stronger acidic conditions for removal. ug.edu.pl In this compound, the Trt group protects the α-amino group. naturalproducts.net This allows for its selective removal without affecting the Nβ-Fmoc group or other acid-labile side-chain protecting groups like Boc, which is crucial for complex peptide syntheses. csic.es The use of Nα-Trt amino acids in conjunction with base-labile side-chain protecting groups provides a method for assembling peptides under exceptionally mild conditions. csic.es

| Protecting Group | Abbreviation | Position on Dap | Cleavage Conditions | Orthogonality Notes |

|---|---|---|---|---|

| Fluorenylmethoxycarbonyl | Fmoc | Nβ | Base-labile (e.g., 20% Piperidine in DMF) biotage.com | Orthogonal to acid-labile groups like Trt and Boc. iris-biotech.de |

| Trityl | Trt | Nα | Mildly acid-labile (e.g., 1% TFA in DCM) ug.edu.pl | Orthogonal to Fmoc and more acid-stable groups like Boc. csic.es |

Alternative Nβ-Protecting Groups for Diaminopropionic Acid Derivatives in Research

While the Fmoc/Trt combination is powerful, other protecting groups are employed for the Nβ-position to achieve different orthogonality or to introduce specific functionalities. The selection of an alternative Nβ-protecting group depends on the desired deprotection sequence and compatibility with other functional groups in the peptide. sigmaaldrich.com

The allyloxycarbonyl (Alloc) group is a notable alternative Nβ-protecting group. chemimpex.com It is stable to both the acidic conditions used for Boc/Trt removal and the basic conditions for Fmoc removal. iris-biotech.deiris-biotech.de The Alloc group is selectively cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like tributyltin hydride or morpholine. chemical-suppliers.euiris-biotech.de This unique cleavage condition makes the Alloc group fully orthogonal to both the Fmoc/tBu and Boc/Bzl protection strategies. iris-biotech.dechemical-suppliers.euiris-biotech.de This orthogonality is highly advantageous in the synthesis of complex peptides, such as cyclic or branched structures, where site-specific deprotection of the Dap side chain is required. sigmaaldrich.comchemimpex.com

| Protecting Group | Abbreviation | Typical Position | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| Allyloxycarbonyl | Alloc | Nβ | Pd(0) catalyst and scavenger iris-biotech.de | Fully orthogonal to both acid- and base-labile groups. iris-biotech.dechemical-suppliers.eu |

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Nα-Trityl-Nβ-Fmoc-D-2,3-diaminopropionic acid |

| Dap | 2,3-Diaminopropionic acid |

| D-Serine | (R)-2-Amino-3-hydroxypropanoic acid |

| L-Serine | (S)-2-Amino-3-hydroxypropanoic acid |

| Aspartic acid | 2-Aminobutanedioic acid |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Trt | Trityl (Triphenylmethyl) |

| Boc | tert-Butoxycarbonyl |

| Alloc | Allyloxycarbonyl |

| tBu | tert-Butyl |

| Bzl | Benzyl |

| TFA | Trifluoroacetic acid |

| DMF | Dimethylformamide |

| DCM | Dichloromethane |

| Nα-Boc-Asp(OBn)-OH | Nα-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester |

| Trt-L-Dap(Fmoc)-OH | Nα-Trityl-Nβ-Fmoc-L-2,3-diaminopropionic acid |

tert-Butyloxycarbonyl (Boc)

The tert-Butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. In the context of diaminopropionic acid derivatives, Fmoc-D-Dap(Boc)-OH is a commercially available and frequently utilized building block in solid-phase peptide synthesis (SPPS). google.comcsic.esluxembourg-bio.comnih.gov The Boc group protects the β-amino group of the Dap residue and is stable to the basic conditions (e.g., piperidine) used to remove the Nα-Fmoc group. google.com It is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the resin. iris-biotech.de

A synthetic route to orthogonally protected Dap derivatives can start from Nα-Boc-Asp(OBn)-OH. nih.govthermofisher.com A Curtius rearrangement is employed to convert the side-chain carboxylic acid to an isocyanate, which is then trapped to form the β-amino group. nih.govthermofisher.com Subsequent protecting group manipulations can then yield the desired Fmoc/Boc protected Dap derivative. hku.hk For instance, a multi-step synthesis starting from Nα-Fmoc-O-tert-butyl-D-serine can lead to orthogonally protected L-Dap methyl esters, where the β-amino group is protected with Boc. iris-biotech.de

Key Features of Boc Protection for Dap Side-Chain:

| Feature | Description |

| Stability | Stable to basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal. google.com |

| Cleavage | Removed by strong acids like Trifluoroacetic Acid (TFA). iris-biotech.de |

| Orthogonality | Orthogonal to the base-labile Fmoc group. google.com |

| Application | Widely used in Fmoc-based solid-phase peptide synthesis for creating peptides with side-chain modifications. csic.es |

1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a protecting group for primary amines that offers orthogonality to both acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups. organic-chemistry.orgchemrxiv.org The Dde group is stable to the conditions of both Fmoc and Boc solid-phase peptide synthesis but can be selectively removed using a dilute solution of hydrazine (B178648) in DMF. organic-chemistry.orgnih.gov This unique deprotection condition allows for on-resin modification of the Dap side-chain after the main peptide backbone has been assembled. organic-chemistry.org

However, the Dde group has been reported to have some stability issues. Migration of the Dde group from one amino group to another, particularly during the piperidine-mediated removal of Fmoc groups, has been observed. peptide.com Partial loss of the Dde group has also been noted during the synthesis of long peptide sequences. organic-chemistry.org

Characteristics of Dde Protection:

| Property | Details |

| Cleavage Conditions | 2% Hydrazine in N,N-dimethylformamide (DMF). organic-chemistry.org |

| Orthogonality | Orthogonal to Fmoc (removed by piperidine) and Boc/Trt (removed by TFA). organic-chemistry.orgchemrxiv.org |

| Limitations | Prone to migration and partial loss during synthesis. organic-chemistry.orgpeptide.com |

| Derivative | Fmoc-D-Dap(Dde)-OH is a key building block for this strategy. researchgate.net |

1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)

To address the stability issues of the Dde group, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group was developed. organic-chemistry.org The ivDde group shares the same cleavage mechanism as Dde (2% hydrazine in DMF) and is also orthogonal to Fmoc and acid-labile protecting groups. nih.govnih.gov However, it is more robust and less prone to migration than Dde, making it a more reliable choice for the synthesis of complex peptides. organic-chemistry.org

The Fmoc/ivDde strategy has become a standard approach for synthesizing branched and cyclic peptides. nih.gov For diaminopropionic acid, the derivative Fmoc-Dpr(ivDde)-OH is available for use in SPPS. nih.gov When using this strategy, the N-terminus of the peptide is often protected with a Boc group before the ivDde group is removed, as hydrazine can also cleave the Fmoc group. nih.gov

Comparison of Dde and ivDde:

| Protecting Group | Advantages | Disadvantages |

| Dde | Easier to remove than ivDde. nih.gov | Less robust, prone to migration and partial loss. organic-chemistry.orgnih.govpeptide.com |

| ivDde | More stable and less prone to migration. organic-chemistry.org | Removal can be sluggish, especially if close to the C-terminus or in aggregated peptides. nih.gov |

Acetyl (Ac)

The Acetyl (Ac) group is a simple and stable protecting group for amines. The acetylation of amines can be achieved using acetyl chloride in the presence of a base. In the context of diaminopropionic acid, derivatives like Fmoc-D-Dab(Ac)-OH are available, where Dab is diaminobutyric acid, a homolog of Dap. While not as commonly used for temporary side-chain protection in complex syntheses due to its high stability, it can be employed when a permanent modification is desired or when harsh deprotection methods are acceptable. Deprotection of acetamides can be achieved under strongly acidic or basic conditions.

A method for the efficient acetylation of primary amines and amino acids in an environmentally friendly brine solution using acetyl chloride has been reported.

Features of Acetyl Protection:

| Feature | Description |

| Introduction | Acetyl chloride with a base. |

| Stability | Very stable under a wide range of conditions. |

| Deprotection | Requires harsh acidic or basic conditions. |

| Application | More often used for permanent N-terminal capping or when a very robust protecting group is needed. |

Azido (B1232118) (N3)

The azido (N3) group serves as a masked amino group and offers excellent orthogonality. It is stable to the conditions of both Fmoc and Boc chemistry, including piperidine for Fmoc removal and TFA for Boc removal (provided thiols are omitted from the cleavage cocktail). nih.gov The azido group can be reduced to a primary amine under mild conditions, typically using phosphines or thiols, allowing for selective unmasking of the amino functionality on the solid support. nih.gov

α-Azido acids are less bulky than many urethane-based protected amino acids, which can be advantageous in sterically hindered couplings. The synthesis of Fmoc-protected azido amino acids, such as Fmoc-Ala(N3)-OH (an azido derivative of alanine), can be achieved from the corresponding amine precursor via a diazo-transfer reaction. This methodology can be extended to diaminopropionic acid derivatives.

Properties of the Azido Group:

| Property | Description |

| Stability | Stable to piperidine and TFA (in the absence of thiols). nih.gov |

| Deprotection | Mild reduction with phosphines or thiols (e.g., DTT). nih.gov |

| Advantages | Small size, high stability, and unique reactivity (e.g., "click" chemistry). |

| Challenges | Care must be taken during coupling as some activators can cause racemization. |

Nitrobenzothiadiazole (NBTD)

The Nitrobenzothiadiazole (NBTD) group, when attached to an amino acid, primarily functions as a fluorescent label rather than a traditional protecting group that is later removed. The derivative Fmoc-L-Dap(NBTD)-OH is a building block used to construct fluorescent peptide probes. iris-biotech.depeptide.com The NBTD moiety imparts fluorescent properties to the molecule, with a characteristic absorption and emission maximum. iris-biotech.de

These fluorescently labeled amino acids are valuable tools for various applications, including monitoring the efficiency of peptide conjugation to surfaces for microarrays and in the development of protease substrates. organic-chemistry.org The synthesis involves incorporating the Fmoc-Dap(NBTD)-OH derivative directly into the peptide sequence using standard Fmoc solid-phase peptide synthesis protocols. The NBTD group remains on the peptide as a permanent fluorescent tag.

Characteristics of NBTD-derivatized Dap:

| Feature | Description |

| Function | Fluorescent label. iris-biotech.de |

| Application | Synthesis of fluorescent peptide probes for imaging and assays. iris-biotech.deorganic-chemistry.org |

| Synthesis | Incorporated as Fmoc-L-Dap(NBTD)-OH during Fmoc-SPPS. organic-chemistry.org |

| Deprotection | Not typically removed; it is a permanent modification. |

| Spectral Properties | Absorption maximum: ~460 nm; Emission maximum: ~546 nm (for the unprotected amino acid). iris-biotech.de |

Integration of Trt D Dap Fmoc Oh in Advanced Peptide Synthesis Strategies

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

In Solid-Phase Peptide Synthesis (SPPS), Trt-D-Dap(Fmoc)-OH serves as a trifunctional amino acid derivative that facilitates the introduction of a diaminoalkanoic acid residue into a growing peptide chain. The key to its utility lies in the orthogonal nature of its protecting groups. The Fmoc group is labile to basic conditions, while the Trt group is sensitive to acidic conditions. ontosight.ai This differential stability allows for the selective deprotection and subsequent elaboration of either the α-amino or β-amino group, a cornerstone of creating non-linear peptide structures. iris-biotech.de The bulky trityl group also offers the advantage of minimizing diketopiperazine formation, a common side reaction in SPPS, especially when proline is the second amino acid in the sequence. ub.edu

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | N-alpha-Trityl-N-beta-(9-fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid |

| Synonyms | Trt-D-Dpr(Fmoc), Trt-D-Dapa(Fmoc) |

| CAS Number | 1263047-04-6 |

| Molecular Formula | C₃₇H₃₂N₂O₄ |

| Molecular Weight | 568.68 g/mol |

Source: Iris Biotech GmbH iris-biotech.de

The incorporation of this compound into a peptide sequence on a solid support involves the activation of its carboxylic acid group to facilitate the formation of an amide bond with the free N-terminal amine of the growing peptide chain. embrapa.br Several coupling reagents are employed to achieve this transformation efficiently while minimizing side reactions like racemization. peptide.comnih.gov

HBTU is a widely used aminium-based coupling reagent in Fmoc-SPPS. nih.gov In the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA), HBTU reacts with the carboxyl group of this compound to form a highly reactive O-benzotriazolyl ester intermediate. embrapa.brsigmaaldrich.com This activated ester is then susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide, leading to the formation of the peptide bond. embrapa.br HBTU is known for its rapid reaction times and high coupling efficiency, even with sterically hindered amino acids. nih.gov The use of HBTU can be particularly advantageous for incorporating residues like this compound, ensuring complete and efficient coupling. nih.gov

HATU is an aminium salt that is structurally similar to HBTU but is based on 1-Hydroxy-7-azabenzotriazole (HOAt) instead of 1-Hydroxybenzotriazole (B26582) (HOBt). peptide.comsigmaaldrich.com The presence of the nitrogen atom in the pyridine (B92270) ring of HOAt is believed to provide anchimeric assistance during the coupling reaction, making HATU generally more reactive and efficient than HBTU. sigmaaldrich.commerckmillipore.com This enhanced reactivity can lead to faster couplings and reduced epimerization, which is particularly important for maintaining the chiral integrity of the amino acid. peptide.comnih.gov The mechanism involves the formation of a highly reactive OAt-ester of this compound, which then rapidly acylates the peptide's N-terminal amine. sigmaaldrich.comrsc.org HATU is often considered the reagent of choice for difficult couplings, including those involving sterically demanding or N-methylated amino acids. merckmillipore.combachem.com

The combination of a carbodiimide, such as DIC, with an additive like HOAt is a classic and effective method for peptide bond formation. peptide.comglobalresearchonline.net In this system, DIC acts as the primary activating agent for the carboxylic acid of this compound. However, direct activation with DIC alone can lead to side reactions and racemization. peptide.com The addition of HOAt mitigates these issues. nih.gov The mechanism proceeds with DIC activating the carboxyl group, which is then intercepted by HOAt to form the active HOAt-ester. This intermediate is more stable than the O-acylisourea initially formed by DIC, yet highly reactive towards the amine, thus promoting efficient and low-racemization coupling. nih.gov The urea (B33335) byproduct generated from DIC is soluble in common SPPS solvents like DMF, making it easy to wash away, which is an advantage over DCC where the byproduct is insoluble. bachem.comglobalresearchonline.net

Table 2: Common Coupling Reagents for this compound in SPPS

| Reagent | Activating Additive | Key Features |

|---|---|---|

| HBTU | HOBt (formed in situ) | Rapid activation, high efficiency for standard couplings. nih.gov |

| HATU | HOAt (part of structure) | Highly reactive, low racemization, ideal for hindered couplings. peptide.comsigmaaldrich.commerckmillipore.com |

| DIC | HOAt | Low racemization, soluble byproduct, good for sensitive amino acids. nih.govbachem.com |

The concept of "orthogonality" in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting each other. iris-biotech.dersc.org this compound is a prime example of an orthogonally protected building block. The Fmoc group protects the β-amino group, while the Trt group protects the α-amino group. This arrangement allows for selective deprotection and subsequent modification at either the α- or β-position of the diaminopropionic acid residue. For instance, the Fmoc group can be removed to allow for chain elongation or the attachment of a side chain, while the Trt group remains intact. Conversely, selective removal of the Trt group would allow for modification at the α-amino position. This strategy is essential for creating branched peptides or for on-resin cyclization.

The standard procedure for removing the Fmoc protecting group in SPPS is treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). ub.eduresearchgate.net The mechanism of Fmoc removal is a base-catalyzed β-elimination (E1cB mechanism). acs.org

The process unfolds in two main steps:

Proton Abstraction : The piperidine acts as a base and abstracts the acidic proton from the C9 position of the fluorenyl ring system of the Fmoc group. researchgate.netpeptide.com

β-Elimination and Scavenging : This initial deprotonation leads to a β-elimination reaction, which liberates the free amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF). acs.orgpeptide.comscielo.org.mx The excess piperidine in the reaction mixture then acts as a scavenger, reacting with the DBF to form a stable fulvene-piperidine adduct. researchgate.netunibo.it This scavenging step is crucial as it prevents the reactive DBF from undergoing side reactions with the newly deprotected N-terminal amine of the peptide, which would terminate chain elongation. acs.orgpeptide.com

This deprotection is highly selective for the Fmoc group. The acid-labile Trt group on the α-amine of the Dap residue is completely stable under these basic conditions, ensuring the integrity of the orthogonal protection scheme. ontosight.aipeptide.com

Orthogonal Deprotection Strategies in SPPS Utilizing this compound

Trityl Group Removal Conditions

The selective cleavage of the trityl (Trt) protecting group from the α-amino position of the D-diaminopropionic acid (Dap) residue is a pivotal step, unlocking this position for further chemical modification while the β-amino group and the remainder of the peptide remain shielded. The Trt group is known for its high sensitivity to acidic conditions. peptide.com

Standard protocols for Trt group removal typically employ a dilute solution of trifluoroacetic acid (TFA) in an appropriate organic solvent, most commonly dichloromethane (B109758) (DCM). peptide.compeptide.com The concentration of TFA is meticulously controlled to ensure the selective removal of the highly acid-labile Trt group without disturbing other, more robust acid-labile protecting groups such as tert-butyl (tBu) or tert-butoxycarbonyl (Boc), which require significantly higher concentrations of TFA for their cleavage. peptide.com

A frequently used reagent cocktail for the on-resin deprotection of the Trt group consists of 1-2% TFA in DCM. sigmaaldrich.comrsc.org A critical consideration in this process is the scavenging of the trityl cation (Trt+), a highly reactive electrophile generated during the cleavage. If not effectively trapped, this cation can lead to unwanted side reactions by alkylating nucleophilic amino acid side chains within the peptide, such as those of tryptophan and tyrosine. To mitigate this, a scavenger is incorporated into the cleavage solution. Triisopropylsilane (TIS) is a widely utilized and effective scavenger for this purpose. sigmaaldrich.comuci.edu The progress of the deprotection can often be visually monitored by the appearance of a yellow hue in the reaction mixture, which is characteristic of the liberated trityl cation. rsc.org

Table 1: Comparison of Acid Lability for Trityl-Based Protecting Groups

| Protecting Group | Typical Cleavage Condition for Selective Removal | Relative Acid Lability |

| Trityl (Trt) | 1-2% TFA in DCM | High |

| 4-Methyltrityl (Mtt) | 1-2% TFA in DCM | Higher than Trt |

| 4-Methoxytrityl (Mmt) | 0.5-1% TFA in DCM | Highest |

| This table illustrates the general trend in acid lability among common trityl-based protecting groups, which dictates the specific conditions required for their selective removal in the presence of other acid-sensitive groups. peptide.com |

Sequential Deprotection for Selective Derivatization

The true synthetic power of this compound lies in the orthogonality of its Trt and Fmoc protecting groups. This feature enables a programmed, sequential deprotection strategy, which in turn allows for the site-selective modification of either the α- or β-amino group of the Dap residue. d-nb.info

In a typical synthetic workflow, this compound is incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. Following its incorporation, the chemist has two primary options for proceeding. The N-terminal Fmoc group of the peptide chain can be removed with a standard solution of piperidine in DMF to continue the linear elongation of the peptide. Alternatively, the Trt group on the side chain of the newly incorporated Dap residue can be selectively cleaved to expose the α-amino group for derivatization. d-nb.inforsc.org

A notable application of this strategy is in the synthesis of aza-TANDEM derivatives, which are designed as analogues of the DNA bisintercalator triostin (B1172060) A. d-nb.info In this synthesis, Fmoc-D-Dap(Trt)-OH is used as a key building block within a cyclopeptide framework. After its incorporation, the Trt group is selectively removed under mild acidic conditions. This unmasks the α-amino group, which then serves as a handle for the attachment of other molecular entities, such as nucleobase-containing acetic acids, to introduce specific DNA recognition capabilities. d-nb.info

Application in the Synthesis of Complex Peptide Architectures

The unique structural and chemical properties of this compound make it an exceptionally valuable building block for the synthesis of a diverse range of complex peptide architectures that are often difficult to access using conventional amino acid derivatives.

Cyclopeptide Synthesis Facilitated by this compound

The construction of cyclopeptides frequently relies on the use of orthogonally protected amino acids to enable on-resin cyclization strategies. This compound is ideally suited for this role, as it can provide a strategic point for either side-chain-to-side-chain or side-chain-to-backbone cyclization. d-nb.infonih.gov

In the synthesis of aza-TANDEM cyclopeptides, for instance, Fmoc-D-Dap(Trt)-OH is incorporated into the linear peptide precursor. d-nb.inforesearchgate.net Following the assembly of the linear sequence, the Trt group on the Dap residue can be selectively removed. The liberated α-amino group can then act as a nucleophile, attacking an activated C-terminal carboxyl group to forge the cyclic structure. On-resin cyclization is highly advantageous as it simplifies the purification process; linear, uncyclized precursors and oligomeric side products can be efficiently washed away from the resin-bound cyclic product prior to the final cleavage step. rsc.org

Preparation of Branched Peptides and Multi-Functionalized Scaffolds

The orthogonal protection of the two amino functionalities in this compound makes it a superb monomer for the construction of branched peptides and multi-functionalized molecular scaffolds. biotage.comsigmaaldrich.com By selectively deprotecting either the α- or β-amino group at different stages of the synthesis, two distinct peptide chains or other functional moieties can be appended to a single Dap residue.

This strategy is exemplified in the synthesis of a peptidoglycan mimic. biotage.com After incorporating a branching amino acid like Dde-Orn(Fmoc)-OH, different peptide arms can be grown from the main chain and the side chain. While this example uses ornithine, the principle is directly applicable to this compound, where one could build a peptide chain from the β-amino group (after Fmoc removal) and another from the α-amino group (after Trt removal). This approach is also central to the synthesis of Multiple Antigenic Peptides (MAPs), where multiple copies of an antigenic peptide are attached to a central core to enhance the immune response. biotage.com

Incorporation of Unnatural Amino Acids and Modified Residues

Utilization of this compound as a Dipeptidyl Linker in Solid-Phase Synthesis

Beyond its function as an integral building block within a peptide sequence, this compound can be employed as a component of a dipeptidyl linker system for the solid-phase synthesis of fully protected peptide fragments. rsc.orgub.edu This strategy is of significant importance for the convergent synthesis of large proteins, which involves the condensation of several smaller, protected peptide segments.

In this approach, a dipeptide such as Trt-Dap(Fmoc)-D-Pro-OH is first anchored to the solid support. rsc.org The target peptide is then synthesized, starting from the β-amino group of the Dap residue. Once the peptide chain is complete, the Trt group on the α-amino group of the Dap linker is selectively removed. Subsequent treatment with a mild base triggers an intramolecular cyclization reaction, leading to the formation of a diketopiperazine (DKP). This cyclization event concomitantly cleaves the ester bond connecting the linker to the resin, releasing the fully protected peptide into solution. rsc.orgacs.org A key advantage of this method is the release of the peptide with all its side-chain protecting groups intact, a critical requirement for its use in subsequent fragment condensation steps.

Chemical Reactivity and Transformation Pathways of Trt D Dap Fmoc Oh

Reactivity of the Carboxylic Acid Moiety in Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. mdpi.com However, the carboxylic acid of Trt-D-Dap(Fmoc)-OH is not sufficiently reactive to form an amide bond directly. Therefore, it must first be activated. This is a critical step in both solution-phase and solid-phase peptide synthesis. sigmaaldrich.com The activation process converts the carboxyl group's hydroxyl into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by the free amino group of the incoming amino acid. mdpi.com

A variety of coupling reagents are used to facilitate this activation. These reagents are broadly categorized and include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. bachem.compeptide.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. bachem.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions, particularly epimerization, these are almost always used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). bachem.com

Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a common example. It activates the carboxylic acid by forming a benzotriazolyl ester, which is a highly efficient acylating agent. bachem.com

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used. peptide.com HATU, in particular, is known for its rapid coupling times and ability to suppress epimerization, especially when compared to HBTU. peptide.com

The general process involves dissolving the protected amino acid, such as this compound, in a suitable solvent like dimethylformamide (DMF), followed by the addition of the coupling reagent, an additive (if not intrinsic to the reagent), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the protonated amine of the coupling partner. nih.gov This creates the active ester in situ, which then reacts with the N-terminal amine of the peptide chain to form the desired peptide bond. sigmaaldrich.com

Table 1: Common Coupling Reagents for Peptide Bond Formation

| Reagent Class | Example | Abbreviation | Key Characteristics |

| Carbodiimides | Diisopropylcarbodiimide | DIC | Often used with additives like HOBt or Oxyma to reduce epimerization. bachem.compeptide.com |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective coupling properties with reduced risk of side reactions compared to BOP. bachem.com |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very efficient coupling reagent, but can be outperformed by HATU in reducing epimerization. peptide.com |

| Uronium/Aminium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Reacts faster and with less epimerization than HBTU; often preferred for difficult couplings. mdpi.compeptide.com |

Transformations Involving the Nα-Trityl Protecting Group

The trityl (Trt) group is a bulky protecting group used for amines, alcohols, and thiols. researchgate.netacs.org In this compound, it protects the α-amino group. A key feature of the Trt group is its lability under acidic conditions. organic-chemistry.orgpeptide.com This property is fundamental to its use in orthogonal peptide synthesis strategies.

The cleavage of the Trt group is typically achieved using dilute solutions of trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (B109758) (DCM). The reaction proceeds via an SN1 mechanism, where protonation of the ether-like linkage is followed by the formation of the highly stable triphenylmethyl (trityl) cation. tubitak.gov.tr The concentration of TFA can be modulated to achieve selective deprotection; for instance, very mild conditions such as 1% TFA in DCM can be sufficient, especially when used with highly acid-sensitive resins like 2-chlorotrityl chloride resin.

The Trt group is stable under the basic conditions required for Fmoc group removal (e.g., piperidine (B6355638) in DMF) and to the conditions of peptide coupling. organic-chemistry.orgpeptide.com This orthogonality is essential, as it allows the Nβ-Fmoc group to be removed for side-chain modifications while the Nα-Trt group remains intact, or vice-versa, for peptide chain elongation at the N-terminus. Reductive conditions can also be used for detritylation. organic-chemistry.org

Table 2: Conditions for Nα-Trityl Group Deprotection

| Reagent/Condition | Typical Concentration | Solvent | Notes |

| Trifluoroacetic Acid (TFA) | 1-5% | Dichloromethane (DCM) | Standard condition for mild acidolysis. |

| Acetic Acid (AcOH) / Trifluoroethanol (TFE) / DCM | Variable ratios | Dichloromethane (DCM) | Milder conditions for cleaving peptides from highly acid-labile resins while keeping the Trt group intact on the peptide. |

| Lithium powder with catalytic naphthalene | Not applicable | Not applicable | A reductive method for detritylation. organic-chemistry.org |

Reactions at the Nβ-Fmoc Protected Amine

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group for the α-amino group in SPPS, but in this specific molecule, it protects the side-chain (Nβ) amine. organic-chemistry.org The defining characteristic of the Fmoc group is its lability to bases. mdpi.com

Deprotection is typically carried out using a solution of a secondary amine, most commonly 20% piperidine in an aprotic polar solvent like DMF. mdpi.com The mechanism is a base-catalyzed β-elimination (E1cB). The base abstracts the acidic proton from the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. mdpi.com The liberated DBF is a reactive electrophile and is typically scavenged by the excess piperidine in the deprotection solution to prevent side reactions with the newly deprotected amine.

The Fmoc group is stable to the acidic conditions used to remove the Trt group, ensuring the orthogonality of the protection scheme. organic-chemistry.org This allows for the selective deprotection of the Nβ-amine to introduce modifications or branching on the side chain of the diaminopropionic acid residue, while the peptide backbone remains protected at the Nα-position.

Table 3: Conditions for Nβ-Fmoc Group Deprotection

| Reagent | Typical Concentration | Solvent | Mechanism |

| Piperidine | 20-40% | Dimethylformamide (DMF) | E1cB elimination. mdpi.com |

| Piperazine | 20-40% | Dimethylformamide (DMF) | Alternative base, sometimes used to mitigate side reactions. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (with a scavenger like piperidine) | Dimethylformamide (DMF) | A stronger, non-nucleophilic base used for faster deprotection. mdpi.com |

Considerations for Stereochemical Integrity during Coupling and Deprotection (e.g., Epimerization)

Maintaining the stereochemical integrity of chiral amino acids during peptide synthesis is paramount, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. mdpi.com Epimerization is the change in the configuration at one of several chiral centers in a molecule, and in peptide synthesis, it most commonly occurs at the α-carbon (Cα) of the activated amino acid residue. mdpi.comnih.gov

For this compound, the risk of epimerization at the D-configured Cα exists primarily during the carboxyl group activation and coupling step. Two main mechanisms contribute to this loss of stereochemical purity:

Oxazolone (B7731731) Formation: The activated Nα-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The Cα proton of this intermediate is highly acidic and can be abstracted by a base, leading to a planar, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L isomers (racemization). bachem.com The bulky Nα-trityl group can sterically hinder the formation of the oxazolone to some extent.

Direct Enolization: A strong base can directly abstract the Cα proton from the activated amino acid, forming an enolate that can then be reprotonated to yield the epimerized product. mdpi.com

Several factors influence the extent of epimerization:

Coupling Reagents: Certain coupling reagents are more prone to causing epimerization. The use of additives like HOBt, and particularly HOAt or Oxyma, is crucial as they form active esters that are less susceptible to cyclization into oxazolones compared to the intermediates formed by carbodiimides alone. bachem.compeptide.com Reagents like HATU are noted for their ability to promote fast coupling with low levels of epimerization. peptide.com

Base: The type and amount of base used can significantly impact epimerization. Sterically hindered bases like 2,4,6-collidine or N-methylmorpholine (NMM) are often preferred over less hindered bases like triethylamine (B128534) (TEA) or DIPEA, although studies show varied results depending on the specific system. nih.gov

Temperature: Lowering the reaction temperature generally suppresses the rate of epimerization. u-tokyo.ac.jp

Solvent: Polar solvents can sometimes increase the rate of epimerization for certain amino acids. u-tokyo.ac.jp

Studies on thioamides, which are also prone to Cα epimerization under basic conditions, highlight that the acidity of the Cα proton is a key factor. nsf.gov While this compound is not a thioamide, the principle that basic conditions (like those for Fmoc deprotection) can threaten stereochemical integrity remains relevant, although the risk is highest during the activation step of the adjacent residue in a growing peptide chain. nsf.gov

Table 4: Factors Influencing and Suppressing Epimerization

| Factor | High Epimerization Risk | Low Epimerization (Suppression Method) | Rationale/Reference |

| Coupling Reagent | Carbodiimides (DCC, DIC) alone. | Use of additives (HOBt, Oxyma, HOAt) with carbodiimides, or use of phosphonium/uronium reagents like HATU. | Additives form active esters that are more resistant to oxazolone formation and couple faster. bachem.compeptide.com |

| Base | Strong, unhindered bases. Excess base. | Use of sterically hindered bases (e.g., 2,4,6-collidine). Use of the minimum required amount of base. | Hindered bases are less efficient at abstracting the Cα proton. nih.govu-tokyo.ac.jp |

| Temperature | Higher reaction temperatures. | Conducting coupling reactions at low temperatures (e.g., 0 °C). | Reduces the rate of the epimerization side reaction. u-tokyo.ac.jp |

| Activation Time | Long pre-activation times before adding the amine component. | Minimizing the time the carboxylic acid remains in its highly activated state before coupling. | Reduces the window of opportunity for oxazolone formation and enolization. nih.gov |

Applications of Trt D Dap Fmoc Oh in Research Synthesis

Design and Synthesis of Bioactive Peptide Scaffolds for Structure-Activity Relationship Studies

The incorporation of non-natural amino acids like D-diaminopropionic acid (D-Dap) is a key strategy in the design of novel peptide-based therapeutics and research tools. Trt-D-Dap(Fmoc)-OH serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of bioactive peptide scaffolds, enabling detailed structure-activity relationship (SAR) studies.

The presence of a D-amino acid can induce specific secondary structures, such as turns, in a peptide sequence, which can be critical for biological activity. uib.no Furthermore, modifying peptide backbones and side chains is a common tactic to enhance stability, selectivity, and potency. For instance, in the development of antagonists for the CXCR4 receptor, a key player in various diseases, researchers have systematically modified peptide scaffolds to understand the structural requirements for high-affinity binding. uib.no The strategic placement of residues like D-Dap allows for the exploration of conformational space and the optimization of interactions with biological targets. uib.nonih.gov

In the synthesis of macrocyclic peptides, which often exhibit improved stability and cell permeability, building blocks like this compound are instrumental. nih.gov The differential protection of the amino groups allows for selective on-resin cyclization, forming lactam bridges that constrain the peptide's conformation. nih.gov This conformational restriction is a powerful tool in SAR studies, as it helps to identify the "bioactive" conformation responsible for a ligand's pharmacological profile. nih.govnih.gov For example, in studies on melanocortin receptor ligands, the replacement of natural amino acids with residues like D-Dap has led to the discovery of potent and selective antagonists. nih.gov

| Application | Key Feature of this compound | Research Outcome |

| CXCR4 Antagonists | Introduction of D-amino acid to influence peptide turns. | Understanding of structural requirements for receptor binding. uib.no |

| Macrocyclic Peptides | Orthogonal protection for on-resin lactam bridge formation. | Constrained peptide conformations for SAR studies. nih.govnih.gov |

| Melanocortin Receptor Ligands | Systematic replacement of natural amino acids. | Discovery of potent and selective antagonists. nih.gov |

Integration into Chemical Probes and Reporter Molecules

Chemical probes are essential for dissecting complex biological processes. This compound facilitates the synthesis of sophisticated probes by providing a versatile handle for the attachment of reporter groups. The orthogonal protecting groups allow for the selective deprotection of the β-amino group on the solid support, enabling the direct conjugation of fluorophores, quenchers, or other reporter molecules. mit.edu

This strategy is particularly valuable in the development of environment-sensitive fluorescent probes. For instance, probes designed to study PDZ domains, which are crucial in protein-protein interaction networks, have been synthesized using a similar building block, Fmoc-Dap(Alloc)-OH, where the Alloc group also allows for orthogonal deprotection. mit.edu The ability to precisely position a fluorophore within a peptide sequence allows for the creation of probes that report on binding events through changes in their fluorescence properties. mit.edu

The synthesis of such probes often involves a multi-step process on the solid phase. After assembling the peptide chain using standard Fmoc chemistry, the orthogonal protecting group on the Dap residue is selectively removed. The exposed amino group then serves as an attachment point for the reporter molecule. mit.edunih.gov This modular approach provides a high degree of flexibility in probe design.

Role in Bioconjugation Strategies for Non-Clinical Research

Bioconjugation, the covalent attachment of molecules to biomolecules, is a cornerstone of modern biomedical research. This compound is a key enabler of various bioconjugation strategies, allowing for the site-specific modification of peptides.

The selective deprotection of the β-amino group of the D-Dap residue incorporated into a peptide chain provides a unique site for the attachment of fluorophores and other spectroscopic tags. beilstein-journals.org This is crucial for creating fluorescently labeled peptides used in a wide range of research applications, including cellular imaging, fluorescence resonance energy transfer (FRET) studies, and binding assays. The ability to introduce a fluorescent probe at a specific, non-native position within a peptide allows researchers to study its localization, interactions, and conformational changes without significantly perturbing its biological activity. mit.edubeilstein-journals.org

The versatility of the D-Dap scaffold extends to the conjugation of other recognition units, such as nucleobases, to create peptide-oligonucleotide conjugates. nih.gov These hybrid molecules are of great interest in the development of artificial ribonucleases and other tools for molecular biology. nih.gov For instance, peptide nucleic acid (PNA) conjugates have been synthesized where a Dap unit serves as a linker for attaching catalytic domains or other recognition motifs. nih.gov The ability to synthesize such complex constructs on a solid support, facilitated by building blocks with orthogonal protection schemes, is a significant advantage. nih.gov

Peptides incorporating chelating agents are widely used in research for applications such as PET imaging and as artificial metalloenzymes. The D-Dap residue can be used as a scaffold to attach bifunctional chelators (BFCs) capable of complexing metal ions. nih.gov For example, a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) can be conjugated to the side chain of a Dap residue within a peptide. medchemexpress.com The resulting peptide-chelator conjugate can then be radiolabeled with a positron-emitting metal ion, such as Gallium-68, for use in PET imaging to visualize biological targets in vivo. nih.gov The choice of chelator and its point of attachment can be optimized to ensure stable metal complexation and favorable biodistribution of the resulting radiopharmaceutical. nih.gov

Conjugation with Nucleobases and Other Recognition Units

Contribution to Material Science Research through Peptide-Polymer Conjugates

The interface between peptide chemistry and polymer science has given rise to a new class of materials with unique properties. Peptide-polymer conjugates combine the biological specificity and structural diversity of peptides with the physical and chemical properties of synthetic polymers. This compound can be utilized in the synthesis of the peptide component of these hybrid materials.

For example, peptides can be synthesized on a solid support and then conjugated to a polymer chain, or a peptide fragment can be used to initiate the polymerization of a monomer. The D-Dap residue can serve as a specific attachment point for the polymer chain, allowing for the creation of well-defined architectures. google.com These peptide-polymer conjugates have potential applications in drug delivery, tissue engineering, and the development of responsive biomaterials.

Analytical and Characterization Methodologies in the Context of Trt D Dap Fmoc Oh Synthesis

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental in elucidating the molecular architecture of peptides synthesized using Trt-D-Dap(Fmoc)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for providing detailed information about the atomic arrangement within a molecule. For peptides containing D-Dap derivatives, both 1H and 13C NMR analyses are instrumental in confirming the regioselective placement of the Fmoc and Trt protecting groups. Two-dimensional NMR techniques can further elucidate the conformation of these peptides in solution. researchgate.net

Infrared (IR) Spectroscopy offers insights into the functional groups present in the molecule. In the context of this compound and its peptide derivatives, FT-IR is used to verify the presence of key carbonyl groups, which typically exhibit a characteristic C=O stretch around 1700 cm⁻¹. rsc.orgacs.org This technique helps confirm the integrity of the peptide backbone and the protecting groups.

UV-Vis Spectroscopy is primarily used for quantification and monitoring reactions. The Fmoc group has a distinct UV absorbance, which can be utilized to determine the loading percentage of the first amino acid onto the resin. uci.edu This is a critical step in solid-phase peptide synthesis to ensure efficient subsequent coupling steps.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, RP-HPLC)

Chromatographic techniques are essential for both assessing the purity of the synthesized peptides and for their isolation.

High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) , is the most common method for analyzing the purity of peptides derived from this compound. beilstein-journals.orgrsc.orgresearchgate.net A C18 column is frequently used, and the peptide is eluted using a gradient of acetonitrile (B52724) and water, often with 0.1% trifluoroacetic acid (TFA). iucr.org The retention time of the synthesized peptide is compared against a standard to confirm its identity. Purity levels of ≥97.0% are often required for subsequent applications. For instance, in the synthesis of a DUPA rhodamine B conjugate, the purity of the final product was confirmed by RP-HPLC with a retention time of 9.8 minutes. beilstein-journals.org

Preparative RP-HPLC is employed for the purification of the crude peptide product. iucr.orgnih.gov This allows for the isolation of the desired peptide from unreacted starting materials, by-products, and other impurities.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized peptide and for analyzing its fragments to confirm the amino acid sequence.

Electrospray Ionization Mass Spectrometry (ESI-MS) is widely used for the analysis of peptides synthesized with this compound. d-nb.infosci-hub.se It provides a highly accurate measurement of the molecular weight of the target peptide. For example, in the synthesis of aza-TANDEM derivatives, ESI-MS was used to analyze the oligomers. d-nb.info Similarly, in the synthesis of a DUPA rhodamine B conjugate, the molecular mass was determined by LCMS, with a high-resolution mass spectrometry (HRMS) value matching the calculated mass. beilstein-journals.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another technique that can be used to validate the molecular weight of the synthesized peptides and to detect any impurities, such as those arising from incomplete deprotection.

Qualitative Tests for Reaction Monitoring (e.g., Kaiser test)

Qualitative tests provide a rapid and straightforward means of monitoring the progress of coupling and deprotection reactions during solid-phase peptide synthesis.

The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the solid support. chempep.compeptide.com In the synthesis of peptides using this compound, the Kaiser test is performed after each coupling step to ensure that the reaction has gone to completion. beilstein-journals.orggoogle.com A positive result (indicated by an intense blue color) signifies the presence of unreacted amines, indicating an incomplete coupling reaction. peptide.com Conversely, a negative result (the resin remains colorless or yellowish) suggests that the coupling is complete. The test is also used to confirm the complete removal of the Fmoc protecting group, which exposes a new primary amine for the next coupling step. beilstein-journals.org It is important to note that the Kaiser test is not reliable for secondary amines, such as when proline is the N-terminal amino acid. peptide.com

| Analytical Method | Application in this compound Synthesis | Key Information Obtained |

| NMR Spectroscopy | Structural confirmation | Atomic arrangement, regioselective placement of protecting groups, solution conformation |

| IR Spectroscopy | Functional group analysis | Presence of carbonyl groups (peptide backbone, protecting groups) |

| UV-Vis Spectroscopy | Quantification | Loading percentage of the first amino acid on the resin |

| HPLC/RP-HPLC | Purity assessment and isolation | Purity of the final peptide, retention time for identification, isolation of the desired product |

| Mass Spectrometry | Molecular weight and fragment analysis | Accurate molecular weight of the peptide, confirmation of amino acid sequence |

| Kaiser Test | Reaction monitoring | Presence of free primary amines, completion of coupling and deprotection steps |

Emerging Research Directions and Future Perspectives for Trt D Dap Fmoc Oh

Development of Novel Orthogonal Protection Strategies for Complex Peptide Synthesis

The synthesis of complex peptides, such as those with multiple branches or cyclic structures, relies heavily on orthogonal protecting groups that can be removed under specific conditions without affecting other protecting groups. The Trt and Fmoc groups on Trt-D-Dap(Fmoc)-OH offer a degree of orthogonality, as the Fmoc group is base-labile (typically removed with piperidine) and the Trt group is acid-labile. peptide.com However, the development of more sophisticated and truly orthogonal protection schemes is an active area of research.

One area of exploration is the use of alternative protecting groups in combination with the Trt and Fmoc moieties. For instance, the Mmt (4-methoxytrityl) and Mtt (4-methyltrityl) groups, which are also acid-labile but to different extents than Trt, can be used for the side chains of other amino acids like lysine. peptide.combeilstein-journals.org This allows for selective deprotection under varying acidic conditions. The order of lability is generally Trt > Mtt > Mmt, enabling a stepwise deprotection strategy. peptide.com For example, Mmt can be removed with milder acidic conditions than those required for Trt cleavage. peptide.com

Another strategy involves the use of protecting groups that are cleaved by entirely different mechanisms. For example, the Alloc (allyloxycarbonyl) group, which is removed by palladium catalysts, offers orthogonality to both base-labile (Fmoc) and acid-labile (Trt, Boc) groups. Similarly, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups, which are removed by hydrazine (B178648), provide another layer of orthogonality. sigmaaldrich.com The strategic incorporation of amino acids bearing these protecting groups alongside this compound allows for the synthesis of highly complex peptide architectures with precise control over side-chain modifications. sigmaaldrich.com

Table 1: Comparison of Orthogonal Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Trt, Boc, Alloc, Dde, ivDde |

| Trityl | Trt | Acid (e.g., TFA) | Fmoc, Alloc, Dde, ivDde |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Alloc, Dde, ivDde |

| Allyloxycarbonyl | Alloc | Palladium Catalyst | Fmoc, Trt, Boc, Dde, ivDde |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Fmoc, Trt, Boc, Alloc |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine | Fmoc, Trt, Boc, Alloc |

Advancements in High-Throughput Synthesis of this compound Containing Peptides

High-throughput synthesis (HTS) has become an indispensable tool in drug discovery and materials science, enabling the rapid generation and screening of large peptide libraries. The incorporation of this compound into HTS workflows presents both opportunities and challenges. The unique properties of this building block allow for the creation of diverse peptide libraries with specific side-chain modifications.

One approach to HTS is the "one-bead two-compound" strategy, where each resin bead contains both a cyclic peptide for screening and a linear version for sequence identification by mass spectrometry. nih.gov The use of this compound in such a system would allow for the introduction of a key modification point in the peptide sequence.

Recent advancements in SPPS technology, such as automated peptide synthesizers, have significantly accelerated the synthesis process. rsc.org These instruments can perform coupling and deprotection cycles with high efficiency and reproducibility, making the synthesis of large numbers of peptides containing this compound more feasible. rsc.org Furthermore, the development of green solvents for SPPS, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is helping to make the process more environmentally friendly. acs.org

The tea-bag method is another cost-effective approach for the simultaneous synthesis of multiple peptides. csic.es This method, combined with reagent recycling, can significantly reduce solvent and reagent consumption, making the synthesis of peptide libraries containing this compound more sustainable. csic.es

Table 2: High-Throughput Synthesis Strategies

| Strategy | Description | Advantages |

| Automated Synthesis | Use of robotic systems to perform SPPS cycles. | High speed, reproducibility, and throughput. |

| One-Bead Two-Compound | Each bead contains a cyclic and a linear version of the peptide. | Facilitates hit identification from on-bead screening. |

| Tea-Bag Method | Peptides are synthesized in porous polypropylene (B1209903) bags. | Cost-effective for multiple parallel syntheses. |

Exploration of this compound in the Synthesis of Peptide-Based Advanced Materials

Peptide-based materials are gaining increasing attention for a wide range of applications, including hydrogels for tissue engineering and drug delivery, as well as nanomaterials with tailored properties. mpg.de The incorporation of this compound into these materials can introduce specific functionalities and control their self-assembly properties.

The diaminopropionic acid (Dap) residue, once deprotected, provides a primary amine side chain that can be used for cross-linking or for the attachment of other molecules, such as drugs or imaging agents. This makes it a valuable component in the design of functional hydrogels. For example, peptides containing Dap residues can be cross-linked to form hydrogels with tunable mechanical properties. mpg.de

The ability of peptides to self-assemble into well-ordered nanostructures, such as fibrils and nanotubes, is another exciting area of research. mpg.de The introduction of this compound can influence the self-assembly process by altering the peptide's charge, hydrophobicity, and hydrogen bonding capabilities. These self-assembling peptide materials have potential applications in areas such as regenerative medicine and as scaffolds for electronic devices. mpg.demetu.edu.tr

Computational and Theoretical Studies on this compound Reactivity and Conformational Preferences

Computational and theoretical studies play a crucial role in understanding the behavior of molecules like this compound at the atomic level. These studies can provide insights into the reactivity of the protecting groups, the conformational preferences of the amino acid, and its interactions with other molecules.

Molecular docking studies can be used to predict how peptides containing Dap residues will bind to biological targets, such as proteins or nucleic acids. researchgate.net This information is invaluable for the rational design of new peptide-based drugs. For example, computational studies have been used to design peptide analogs with improved binding affinity and selectivity for specific receptors. researchgate.net

Quantum mechanical calculations can be used to study the mechanisms of deprotection reactions and to predict the stability of different protecting groups. This can help in the optimization of reaction conditions and in the design of new, more efficient protecting groups.

Molecular dynamics simulations can be used to study the conformational flexibility of peptides containing this compound and how this is influenced by the protecting groups. ub.edu Understanding the conformational preferences of these peptides is essential for predicting their biological activity and their ability to self-assemble into nanomaterials.

Q & A

Basic: What are the roles of the Trt and Fmoc protecting groups in the synthesis of Trt-D-Dap(Fmoc)-OH?

The Trt (trityl) and Fmoc (fluorenylmethyloxycarbonyl) groups serve orthogonal protective roles in peptide synthesis.

- Trt : Protects the β-amino group of diaminopropionic acid (Dap), offering stability under acidic conditions but labile to trifluoroacetic acid (TFA) during resin cleavage .

- Fmoc : Protects the α-amino group and is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling stepwise elongation in solid-phase peptide synthesis (SPPS) .

Methodological Note : Use TFA (95%) with scavengers (e.g., triisopropylsilane) for Trt removal and piperidine for Fmoc deprotection to avoid side reactions .

Basic: How should this compound be stored to maintain stability during experiments?

- Short-term : Store lyophilized powder at -20°C in a desiccator to prevent moisture absorption .

- Long-term : Aliquot dissolved samples (e.g., in DMSO) and store at -80°C for up to 6 months; avoid repeated freeze-thaw cycles to prevent degradation .

Critical Consideration : Solubility in DMSO or DMF varies; pre-test solubility before large-scale synthesis .

Basic: What analytical techniques are recommended for confirming the purity of this compound after synthesis?

- HPLC : Use reverse-phase C18 columns with gradients of acetonitrile/water (+0.1% TFA) for purity assessment (e.g., >98% by area under the curve at 220 nm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS) to validate the intact Fmoc/Trt groups .

- NMR : Analyze H and C spectra to verify regioselective protection and absence of racemization .

Advanced: How can researchers optimize Fmoc deprotection conditions for this compound in SPPS?

- Deprotection Efficiency : Test piperidine concentrations (10–30% in DMF) and exposure times (2–10 minutes) to minimize side reactions (e.g., diketopiperazine formation) .

- Monitoring : Use real-time UV monitoring (301 nm for Fmoc removal) or HPLC-MS to track deprotection completeness .

Data-Driven Example : A study showed 20% piperidine for 5 minutes achieved >95% Fmoc removal with minimal side-product formation (<2%) .

Advanced: What strategies resolve solubility challenges of this compound in complex solvent systems?

- Solvent Screening : Test DMSO, DMF, or NMP at 37°C with sonication to enhance dissolution .

- Co-solvent Systems : Add 10–20% dichloromethane (DCM) to DMF for hydrophobic intermediates .

Caution : Avoid prolonged heating (>1 hour) to prevent Fmoc group degradation .

Advanced: How should contradictory data in the characterization of this compound derivatives be resolved?

- Cross-Validation : Combine HPLC (purity), MS (molecular weight), and NMR (structural confirmation) to reconcile discrepancies .

- Replicate Synthesis : Repeat syntheses under controlled conditions to identify batch-specific variability (e.g., incomplete deprotection or side-chain modifications) .

Case Study : Contradictory MS peaks may arise from residual protecting groups; TFA cleavage optimization reduces such artifacts .

Advanced: How can researchers validate the success of this compound incorporation into peptide chains?

- Edman Degradation : Sequentially remove N-terminal residues to confirm positional accuracy .

- MALDI-TOF MS : Compare observed vs. theoretical masses for intermediates after each coupling cycle .

Pitfall Avoidance : Use Kaiser or chloranil tests to detect unreacted amines before proceeding to subsequent steps .

Advanced: What methodologies mitigate racemization during SPPS using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.